Vinpocetine
Overview
Description
Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, which is extracted from the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle) . It is known for its potential therapeutic uses in treating cerebrovascular disorders such as stroke and dementia . This compound is marketed under various trade names, including Cavinton in Europe and Calan in Japan .
Mechanism of Action
Target of Action
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine , primarily targets the phosphodiesterase enzyme 1 (PDE-1) . It also interacts with sodium channels and calcium influx . Furthermore, it has been found to have an effect on mitochondrial mechanisms , including mitochondrial calcium efflux .
Mode of Action
This compound’s mode of action involves several potential effects: blockage of sodium channels , reduction of cellular calcium influx , and antioxidant activity . It inhibits PDE-1, leading to an increase in cAMP and cGMP levels . This inhibition of PDE-1 and the subsequent increase in cyclic nucleotides can activate a series of kinases that phosphorylate transcription factors, leading to the expression of plasticity-related genes .
Biochemical Pathways
This compound affects various biochemical pathways. It inhibits the expression of nuclear factor kappa B (NF-κB) through stabilization of IκB, an inhibitor of NF-κB . This leads to a reduction in the release of pro-inflammatory cytokines from macrophages . Additionally, it has been suggested that this compound can inhibit PDE-1 in isolated rabbit aorta , and prevent IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .
Pharmacokinetics
This compound is quickly absorbed after oral ingestion and rapidly crosses the blood-brain barrier, allowing it to directly affect brain function . It has a short half-life of around 2 to 4 hours, which means it is quickly metabolized and eliminated from the body . The main and active metabolite of this compound is apovincaminic acid (AVA) . A population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects , reducing neuroinflammation and improving synaptic plasticity and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +\u20092 overloads . Furthermore, it has been found to have anti-inflammatory properties , blocking monocyte adhesion and migration by inhibiting the expression of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Inflammation is a key factor at all stages of atherosclerosis progression, a condition that this compound has been shown to be effective against . Cells involved in the pathogenesis of atherosclerosis are activated by soluble factors and cytokines that influence the development of the disease . Therefore, the anti-inflammatory properties of this compound can play a significant role in its efficacy in such environments.
Biochemical Analysis
Biochemical Properties
Vinpocetine is known to interact with several enzymes, proteins, and other biomolecules. One of its main mechanisms is by inhibiting the enzyme phosphodiesterase type 1 (PDE1), which results in increased levels of cyclic adenosine monophosphate (cAMP) in the brain . It also has anti-inflammatory and antioxidant effects by inhibiting the expression of nuclear factor kappa B (NF-κB) .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It increases blood flow and oxygen levels in the brain . It also increases microcirculation, feeding individual brain cells more oxygen and nutrients . In addition, it has been shown to have neuroprotective effects in various disease models, including Alzheimer’s disease and Parkinson’s disease .
Molecular Mechanism
This compound’s mechanism of action involves multiple pathways. It blocks sodium channels, reduces cellular calcium influx, and exhibits antioxidant activity . It also inhibits PDE1, preventing IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .
Temporal Effects in Laboratory Settings
This compound has been shown to reduce the metabolic demand of the retina following ex vivo hypoxia and ischemia to normal levels based on lactate dehydrogenase activity . It also significantly prevented the Aβ effects on long-term potentiation (LTP), indicating that it can be neuroprotective against harmful consequences of Aβ on hippocampal synaptic plasticity .
Dosage Effects in Animal Models
In animal models, this compound has shown protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +2 overloads .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits PDE1, which improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling in the dopaminergic neurons of the substantia nigra (SN) .
Transport and Distribution
This compound is readily absorbed from the gastrointestinal tract and has good blood-brain barrier penetration profile . The peak plasma levels are reached at about one hour after oral administration .
Preparation Methods
Vinpocetine is synthesized through several steps. One common method involves the following steps :
Starting Material: Vincamine is used as the starting material.
Reaction with Methylsulfonyl Chloride: Vincamine is reacted with methylsulfonyl chloride in the presence of triethylamine in an ice-water bath.
Formation of Intermediate: The reaction mixture is stirred and then heated to room temperature, followed by further stirring to form an intermediate.
Ethanol Addition: The intermediate is then reacted with absolute ethanol in the presence of sodium ethoxide.
Final Product: The reaction mixture is heated in an oil bath, and the final product, this compound, is obtained after several purification steps.
Industrial production methods involve large-scale synthesis and purification processes to ensure the stability and quality of this compound .
Chemical Reactions Analysis
Vinpocetine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are this compound derivatives with potential therapeutic applications .
Scientific Research Applications
Vinpocetine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Vinpocetine is compared with other similar compounds, such as vincamine and other vinca alkaloids . While vincamine is the natural precursor of this compound, this compound has enhanced pharmacological properties due to its synthetic modifications . Other similar compounds include:
Vincamine: The natural alkaloid from which this compound is derived.
Vincristine: Another vinca alkaloid with antineoplastic properties.
Vinblastine: A vinca alkaloid used in cancer treatment.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its diverse therapeutic applications .
Biological Activity
Vinpocetine is a synthetic derivative of the vincamine alkaloid, which is primarily derived from the periwinkle plant (Vinca minor). It has garnered attention for its potential neuroprotective, anti-inflammatory, and vasodilatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
This compound exerts its biological effects through several mechanisms:
- Cerebral Vasodilation : this compound enhances cerebral blood flow by acting as a vasodilator. It achieves this by inhibiting phosphodiesterase (PDE), particularly PDE1A and PDE1C, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscle cells (SMCs) .
- Neuroprotection : The compound demonstrates neuroprotective effects by increasing oxygen and glucose uptake in neuronal cells, stimulating ATP production, and functioning as an antioxidant. This helps in preventing neurotoxic calcium and sodium elevations .
- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers and oxidative stress in various cell types, including macrophages and vascular SMCs .
Stroke Management
Recent studies have reported promising results regarding this compound's efficacy in treating ischemic stroke:
- A meta-analysis of four randomized controlled trials (RCTs) involving 601 patients indicated that this compound significantly reduced disability and mortality rates compared to placebo at both 1 and 3 months post-treatment. The relative risk of significant disability was lower in the this compound group (RR 0.80 at 1 month and RR 0.67 at 3 months) .
- Improvements in cognitive function were also observed, with higher scores on the Mini-Mental State Examination (MMSE) in the this compound group compared to controls .
Cognitive Impairment
This compound has been studied for its effects on cognitive impairment:
- In a study involving patients with chronic cerebrovascular insufficiency, long-term administration of this compound led to significant improvements in cognitive functions as measured by the Montreal Cognitive Assessment (MoCA) and other scales. The correlation between treatment duration and improvements in brain-derived neurotrophic factor (BDNF) levels was noted .
Epilepsy and Neuropsychiatric Disorders
A case study highlighted the effectiveness of this compound in managing seizure disorders:
- A patient undergoing treatment with vagus nerve stimulation (VNS) experienced a marked reduction in seizure frequency after introducing this compound into their regimen. Improvements were also noted in anxiety and depression symptoms as well as neuropsychological test scores .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects. In clinical trials, no significant differences in safety outcomes were observed between this compound and placebo groups . Some reported side effects include headaches and gastrointestinal disturbances, which are typically mild.
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Study Type | Population Size | Key Findings |
---|---|---|
RCT on Stroke | 601 | Reduced disability (RR 0.80 at 1 month; RR 0.67 at 3 months); improved cognitive function (MMSE). |
Long-term Treatment for CCVI | - | Significant improvement in cognitive functions; increased BDNF levels correlated with treatment duration. |
Case Study on Epilepsy | - | Marked reduction in seizure frequency; improvements in anxiety, depression, and neuropsychological scores. |
Properties
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IRLDBZIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023740 | |
Record name | Vinpocetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42971-09-5 | |
Record name | Vinpocetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinpocetine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinpocetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12131 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | vinpocetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinpocetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinpocetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINPOCETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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